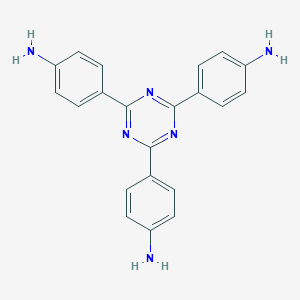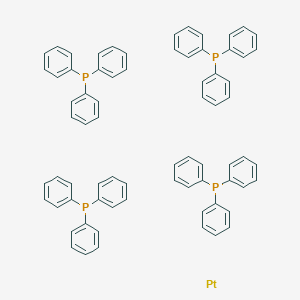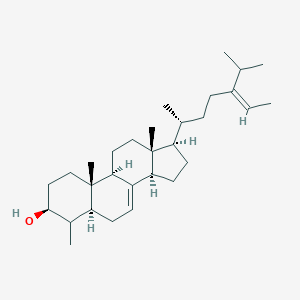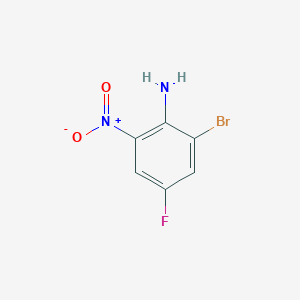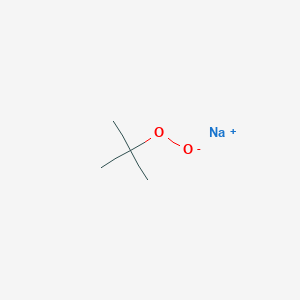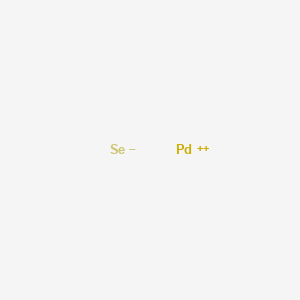
Palladium selenide (PdSe)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium selenide (PdSe) is a binary compound of palladium and selenium. It is a semiconductor material with potential applications in various fields such as electronics, optoelectronics, and catalysis. PdSe has attracted significant attention due to its unique properties, such as high electrical conductivity, good chemical stability, and excellent catalytic activity.
作用機序
The mechanism of action of Palladium selenide (PdSe) is not well understood. However, it is believed that Palladium selenide (PdSe) exhibits its unique properties due to the interaction between palladium and selenium atoms. The palladium atoms act as the conductive centers, while the selenium atoms act as the charge carriers. The interaction between palladium and selenium atoms results in the formation of a unique crystal structure, which exhibits high electrical conductivity, good chemical stability, and excellent catalytic activity.
生化学的および生理学的効果
The biochemical and physiological effects of Palladium selenide (PdSe) are not well studied. However, it is believed that Palladium selenide (PdSe) is biocompatible and non-toxic. Palladium selenide (PdSe)-based materials have been used in various biomedical applications such as drug delivery, biosensors, and tissue engineering. Palladium selenide (PdSe)-based materials have shown excellent biocompatibility and low toxicity, making them suitable for various biomedical applications.
実験室実験の利点と制限
The advantages of Palladium selenide (PdSe) for lab experiments are its unique properties such as high electrical conductivity, good chemical stability, and excellent catalytic activity. Palladium selenide (PdSe)-based materials can be easily synthesized using various methods, making them suitable for various lab experiments. However, the limitations of Palladium selenide (PdSe) for lab experiments are its high cost and limited availability. Palladium selenide (PdSe) is a rare and expensive material, making it difficult to obtain in large quantities for lab experiments.
将来の方向性
The future directions of Palladium selenide (PdSe) research are vast. Palladium selenide (PdSe)-based materials have potential applications in various fields such as electronics, optoelectronics, catalysis, and biomedical applications. In electronics, Palladium selenide (PdSe)-based materials can be used for the fabrication of high-performance FETs and integrated circuits. In optoelectronics, Palladium selenide (PdSe)-based materials can be used for the fabrication of high-efficiency solar cells and photodetectors. In catalysis, Palladium selenide (PdSe)-based catalysts can be used for various industrial applications such as hydrogenation, oxidation, and coupling reactions. In biomedical applications, Palladium selenide (PdSe)-based materials can be used for drug delivery, biosensors, and tissue engineering. The future directions of Palladium selenide (PdSe) research are promising, and further research is needed to fully understand the potential applications of Palladium selenide (PdSe)-based materials.
Conclusion:
Palladium selenide (Palladium selenide (PdSe)) is a binary compound of palladium and selenium with potential applications in various fields such as electronics, optoelectronics, catalysis, and biomedical applications. Palladium selenide (PdSe) exhibits unique properties such as high electrical conductivity, good chemical stability, and excellent catalytic activity. The synthesis of Palladium selenide (PdSe) can be achieved by various methods such as chemical vapor deposition, solvothermal synthesis, hydrothermal synthesis, and electrodeposition. Palladium selenide (PdSe)-based materials have shown excellent biocompatibility and low toxicity, making them suitable for various biomedical applications. The future directions of Palladium selenide (PdSe) research are vast, and further research is needed to fully understand the potential applications of Palladium selenide (PdSe)-based materials.
合成法
The synthesis of Palladium selenide (PdSe) can be achieved by various methods such as chemical vapor deposition, solvothermal synthesis, hydrothermal synthesis, and electrodeposition. Among these methods, the solvothermal synthesis method is the most commonly used method for the synthesis of Palladium selenide (PdSe). The solvothermal method involves the reaction of palladium chloride and sodium selenite in an organic solvent at high temperature and pressure. The resulting product is then washed and dried to obtain Palladium selenide (PdSe).
科学的研究の応用
Palladium selenide (PdSe) has been extensively studied for its potential applications in various fields such as electronics, optoelectronics, and catalysis. In electronics, Palladium selenide (PdSe) has been used as a semiconductor material for the fabrication of field-effect transistors (FETs). Palladium selenide (PdSe)-based FETs have shown excellent electrical properties such as high mobility and low threshold voltage, making them suitable for high-performance electronics. In optoelectronics, Palladium selenide (PdSe) has been used as a photosensitive material for the fabrication of photodetectors and solar cells. Palladium selenide (PdSe)-based photodetectors and solar cells have shown high sensitivity and efficiency, making them suitable for various applications. In catalysis, Palladium selenide (PdSe) has been used as a catalyst for various reactions such as hydrogenation, oxidation, and coupling reactions. Palladium selenide (PdSe)-based catalysts have shown excellent catalytic activity and selectivity, making them suitable for industrial applications.
特性
CAS番号 |
12137-76-7 |
|---|---|
製品名 |
Palladium selenide (PdSe) |
分子式 |
PdSe |
分子量 |
185.4 g/mol |
IUPAC名 |
palladium(2+);selenium(2-) |
InChI |
InChI=1S/Pd.Se/q+2;-2 |
InChIキー |
XFDBFEVDBMEIRH-UHFFFAOYSA-N |
SMILES |
[Se-2].[Pd+2] |
正規SMILES |
[Se-2].[Pd+2] |
同義語 |
Palladium selenide (PdSe) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



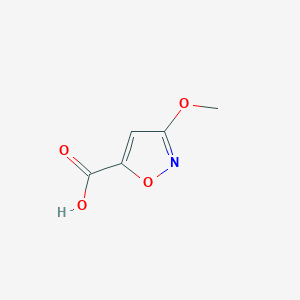
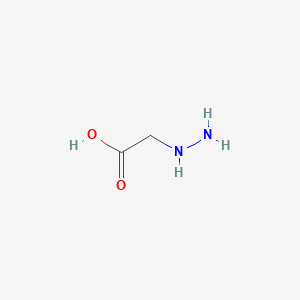

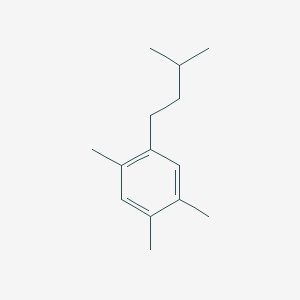
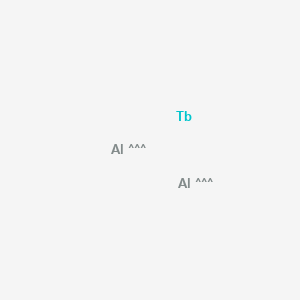

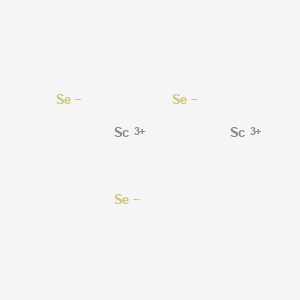

![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)
